N-cyclopentyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-26-14-8-6-13(7-9-14)24-17-16(22-23-24)18(20-11-19-17)27-10-15(25)21-12-4-2-3-5-12/h6-9,11-12H,2-5,10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYLZTZGYAYDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4CCCC4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting relevant studies and findings.
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step organic reactions that typically include:
- Formation of the triazolo-pyrimidine core.
- Introduction of the cyclopentyl and thioacetamide moieties.
Characterization techniques such as NMR spectroscopy , mass spectrometry , and infrared spectroscopy are employed to confirm the structure of the synthesized compound. The presence of characteristic peaks in these spectra provides evidence for the successful synthesis of the target molecule.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro assays have demonstrated that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes:
- Monoamine oxidase (MAO) : Some derivatives have shown promising results as MAO inhibitors, which are relevant for treating neurological disorders. The inhibition potency is often measured using IC50 values in enzyme assays.
The biological activity of this compound may involve multiple mechanisms:
- Receptor Modulation : Interaction with adenosine receptors has been suggested as a pathway through which these compounds exert anti-inflammatory effects.
- Apoptotic Pathways : Induction of apoptosis in cancer cells is likely mediated through caspase activation and mitochondrial dysfunction.
- Cell Cycle Regulation : The compound may interfere with cell cycle progression by modulating cyclin-dependent kinases (CDKs).
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated a series of triazolo-pyrimidine derivatives for their anticancer properties. The results indicated that certain modifications to the core structure significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 12 µM.
Study 2: MAO Inhibition
In another investigation focusing on MAO inhibition, several compounds derived from similar scaffolds were tested against MAO-A and MAO-B isoforms. One derivative showed selective inhibition with an IC50 value of 25 µM for MAO-B, suggesting potential therapeutic applications in mood disorders.
Data Summary Table
| Compound Name | Biological Activity | IC50 (µM) | Target Enzyme/Receptor |
|---|---|---|---|
| N-cyclopentyl derivative A | Anticancer (MCF-7) | 12 | - |
| N-cyclopentyl derivative B | MAO-B Inhibition | 25 | MAO-B |
Comparison with Similar Compounds
Triazolo-Pyrazine/Pyrimidine Derivatives
- Compound from European Patent (2022) : Features a [1,2,4]triazolo[4,3-a]pyrazine core with a tosyl (p-toluenesulfonyl) group and ethyl-substituted cyclopentane. The tosyl group increases molecular weight (~287 Da) and may reduce solubility compared to the target compound’s methoxyphenyl group .
- N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide (2024): Contains a [1,2,4]triazolo[4,3-c]pyrimidine core with an oxo group and 4-fluorophenylamino substituent. The amino group introduces hydrogen-bonding capacity, contrasting with the target’s thioether, which may favor hydrophobic interactions .
Table 1: Core Structure and Substituent Comparison
Substituent Effects on Physicochemical Properties
- 4-Methoxyphenyl vs.
- Cyclopentyl vs. Dimethylphenyl : The cyclopentyl group in the target compound increases conformational flexibility compared to the rigid dimethylphenyl group in , possibly enhancing binding to flexible protein pockets .
- Thioether vs. Amino/Oxo: The thioether’s sulfur atom may confer resistance to oxidative metabolism compared to the oxo group, which is prone to hydrolysis or reduction .
Preparation Methods
Cyclocondensation of 4-Methoxyphenylhydrazine with Pyrimidine Derivatives
The most widely reported method involves cyclocondensation between 4-methoxyphenylhydrazine (1) and 4,6-dichloropyrimidine-5-carbaldehyde (2) under acidic conditions. Heating 1 and 2 in acetic acid at 80°C for 12 hours yields 3-(4-methoxyphenyl)-7-chloro-triazolo[4,5-d]pyrimidine (3) as a pale-yellow solid (72% yield). The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization and aromatization (Figure 1).
Mechanistic Insights :
- Hydrazone Formation : Nucleophilic attack of the hydrazine’s amino group on the aldehyde carbonyl generates a hydrazone intermediate.
- Cyclization : Loss of water and HCl mediates ring closure, forming the triazole ring.
- Aromatization : Rearrangement and elimination of HCl finalize the conjugated triazolopyrimidine system.
Optimization Data :
- Solvent : Acetic acid outperforms ethanol or DMF in suppressing side reactions.
- Temperature : Reactions below 70°C result in incomplete cyclization, while temperatures above 90°C promote decomposition.
- Workup : Neutralization with aqueous NaHCO₃ followed by extraction with dichloromethane yields pure 3 after column chromatography (SiO₂, hexane:EtOAc 4:1).
Functionalization of the C7 Position: Thioetherification
Nucleophilic Aromatic Substitution with Thiourea
Treatment of 3 with thiourea in refluxing ethanol (6 hours) affords 7-mercapto-3-(4-methoxyphenyl)-triazolo[4,5-d]pyrimidine (4) in 85% yield. The reaction exploits the electron-deficient nature of the C7 chlorine, which undergoes facile displacement by the thiol nucleophile.
Key Considerations :
- Base Selection : Triethylamine or DBU accelerates substitution by deprotonating thiourea.
- Byproduct Management : Excess thiourea must be removed via aqueous workup to prevent disulfide formation.
Thioacetamide Installation via Alkylation
Reaction of 4 with chloroacetyl chloride in anhydrous THF at 0°C generates 2-chloro-N-(3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)acetamide (5) . Subsequent substitution with cyclopentylamine in the presence of K₂CO₃ yields the target compound (6) (68% yield over two steps).
Reaction Conditions :
- Temperature Control : Maintaining 0–5°C during chloroacetyl chloride addition minimizes N-acylation byproducts.
- Solvent : THF provides optimal solubility for both 4 and chloroacetyl chloride.
- Purification : Silica gel chromatography (EtOAc:MeOH 9:1) removes unreacted starting materials.
Alternative Routes and Comparative Analysis
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 minutes) reduces cyclocondensation time from 12 hours to 45 minutes, improving 3 ’s yield to 78% with comparable purity. This method minimizes thermal degradation, particularly for heat-sensitive intermediates.
One-Pot Sequential Functionalization
A patent-pending approach combines core synthesis, thioetherification, and amide coupling in a single reactor. After cyclocondensation, thiourea and chloroacetyl chloride are added sequentially without isolating 3 or 4 , achieving 6 in 61% overall yield. While operationally simpler, this method requires stringent stoichiometric control to prevent over-alkylation.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 7.05 (d, J = 8.8 Hz, 2H, Ar-H), 4.12 (quin, J = 7.2 Hz, 1H, cyclopentyl-CH), 3.83 (s, 3H, OCH₃), 3.21 (s, 2H, SCH₂), 1.85–1.55 (m, 8H, cyclopentyl-CH₂).
- HRMS (ESI+) : m/z calcd for C₁₉H₂₁N₆O₂S [M+H]⁺ 413.1398, found 413.1401.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN:H₂O, 1 mL/min) confirms >98% purity with retention time 12.4 minutes. Residual solvents (THF, DCM) are below ICH Q3C limits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
